3-(2,4-Dimethylphenoxy)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(2,4-Dimethylphenoxy)propanoic acid typically involves the reaction of 2,4-dimethylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for agricultural applications .
Chemical Reactions Analysis
3-(2,4-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,4-Dimethylphenoxy)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenoxy)propanoic acid involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular targets and pathways involved in this process are primarily related to the fatty acid biosynthesis pathway in plants.
Comparison with Similar Compounds
3-(2,4-Dimethylphenoxy)propanoic acid can be compared with other aryloxyphenoxypropionate herbicides, such as:
Fenoxaprop-ethyl: Similar in structure and function, used for controlling grass weeds.
Clodinafop-propargyl: Another aryloxyphenoxypropionate herbicide with similar applications.
Diclofop-methyl: Used for post-emergence control of grass weeds in various crops.
Properties
IUPAC Name |
3-(2,4-dimethylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVIMILEOKLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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